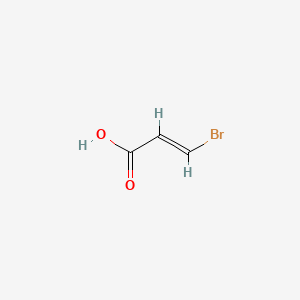

(E)-3-Bromoacrylic Acid

Descripción general

Descripción

Synthesis Analysis

(E)-3-Bromoacrylic acid and related compounds can be synthesized through several methods, including the Honer-Wadsworth-Emmons (HWE) reaction, which is a popular approach for generating (E)-α-bromoacrylates with high stereoselectivity. This method involves reacting aldehydes with phosphonate esters in the presence of strong bases to yield the desired (E)-α-bromoacrylate derivatives. For instance, the use of methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate as a reagent has been shown to efficiently synthesize these compounds, which are useful precursors for various carbon-carbon bond formations through Pd-catalyzed cross-coupling reactions (Tago & Kogen, 2000).

Molecular Structure Analysis

The molecular structure of (E)-3-Bromoacrylic acid is characterized by the trans-configuration of its carbon-carbon double bond, which plays a crucial role in its chemical behavior and interactions. The bromine atom attached to the acrylic acid framework enhances the molecule's reactivity, making it a versatile intermediate for further chemical modifications and synthesis. This structural arrangement is essential for the stereoselective synthesis of trisubstituted alkenes and other derivatives.

Chemical Reactions and Properties

(E)-3-Bromoacrylic acid participates in various chemical reactions, including cross-coupling reactions that are facilitated by its bromo functional group. The compound can undergo Pd-catalyzed reactions to form trisubstituted alkenes, demonstrating its utility in constructing complex molecular architectures. Additionally, its reactivity towards nucleophilic substitutions and addition reactions further exemplifies its versatility in organic synthesis (Tago & Kogen, 2000).

Physical Properties Analysis

The physical properties of (E)-3-Bromoacrylic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromine atom affects its polarity and solubility in organic solvents. These properties are critical for its handling and application in various synthetic protocols, impacting its usability in the laboratory.

Chemical Properties Analysis

The chemical properties of (E)-3-Bromoacrylic acid, including its reactivity towards nucleophiles and electrophiles, are pivotal in its application in organic synthesis. The compound's ability to participate in addition reactions, coupled with its utility as a precursor for cross-coupling reactions, underscores its importance in the synthesis of a wide array of chemical products. The bromo group significantly enhances its versatility, allowing for the construction of complex molecular structures through selective transformations.

Aplicaciones Científicas De Investigación

Synthesis of Trisubstituted Alkenes

(E)-3-Bromoacrylic acid and its derivatives are pivotal in synthesizing various trisubstituted alkenes. A study by Tago and Kogen (2000) demonstrates an efficient method for synthesizing (E)-alpha-bromoacrylates, which are crucial intermediates in this process. The research developed a stereoselective synthesis method for trisubstituted alkenes using Pd-catalyzed cross-coupling, highlighting the importance of (E)-3-Bromoacrylic acid in complex chemical syntheses (Tago & Kogen, 2000).

Functionalization of Polyacrylamide Substrates

In cell mechanobiology research, polyacrylamide, a material often functionalized using acrylic acid derivatives, plays a significant role. A study by Poellmann and Wagoner Johnson (2013) optimized a method for activating polyacrylamide substrates for protein patterning. This technique used acrylic acid for functionalization, proving its utility in creating substrates with controlled geometric and mechanical properties, essential for studying cell behavior (Poellmann & Wagoner Johnson, 2013).

Diels-Alder Reactions and Synthesis of Organic Compounds

(E)-3-Bromoacrylic acid derivatives are also instrumental in Diels-Alder reactions. Research by Li, Wang, and Andreas (2010) utilized ethyl α-bromoacrylate in Diels-Alder reactions with open-chain dienes. This process yielded significant products like ethyl 1,3-/1,4-cyclohexadienecarboxylates, illustrating the compound's application in organic synthesis and the creation of valuable chemical products (Li, Wang, & Andreas, 2010).

Bio-sensing and Environmental Applications

In 2019, Raghavan et al. developed a transcriptional sensor for detecting heterologous acrylic acid production in E. coli. This sensor was designed to facilitate rapid detection of acrylic acid, indicating its potential applications in bio-sensing and monitoring environmental pollutants (Raghavan et al., 2019).

Polymer Science and Material Engineering

(E)-3-Bromoacrylic acid derivatives have applications in polymer science and material engineering. A study by Eren and Küsefoǧlu (2004) demonstrated the synthesis and polymerization of bromoacrylated plant oil triglycerides to create rigid, flame-retardant polymers. This research shows the compound's role in developing new materials with specific mechanical and thermal properties (Eren & Küsefoǧlu, 2004).

Propiedades

IUPAC Name |

(E)-3-bromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAWTYXNXPEWCO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-Bromoacrylic Acid | |

CAS RN |

6213-89-4 | |

| Record name | (2E)-3-Bromo-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

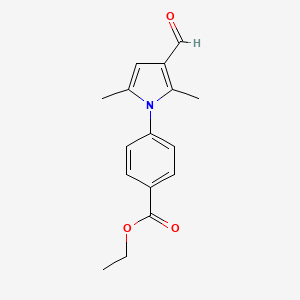

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)